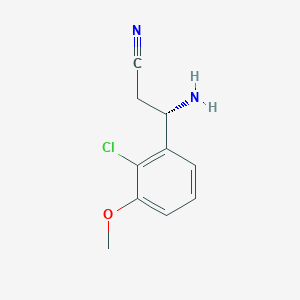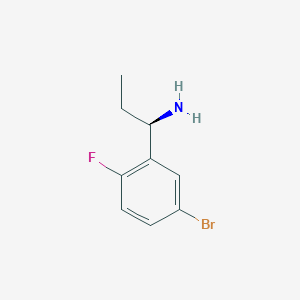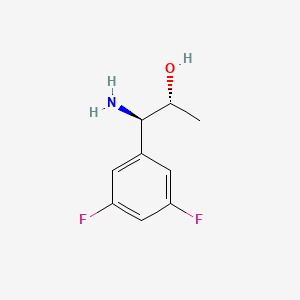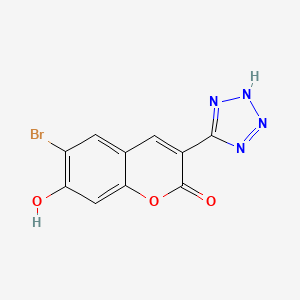
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 7th position, and a tetrazole ring attached to the 3rd position of the chromen-2-one core structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Tetrazole Formation: The tetrazole ring can be synthesized by reacting an appropriate precursor, such as an azide, with a nitrile group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may result in the formation of various substituted derivatives.
科学研究应用
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Signal Transduction: It may interfere with cellular signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
7-Hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine atom at the 6th position, resulting in different chemical and biological properties.
6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position, affecting its reactivity and interactions.
6-Bromo-7-hydroxy-2H-chromen-2-one: Lacks the tetrazole ring, leading to distinct chemical behavior and applications.
Uniqueness
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and tetrazole) in its structure. This combination imparts specific reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H5BrN4O3 |
|---|---|
分子量 |
309.08 g/mol |
IUPAC 名称 |
6-bromo-7-hydroxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H5BrN4O3/c11-6-2-4-1-5(9-12-14-15-13-9)10(17)18-8(4)3-7(6)16/h1-3,16H,(H,12,13,14,15) |
InChI 键 |
IEOCZMMMUATZGE-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Br)O)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


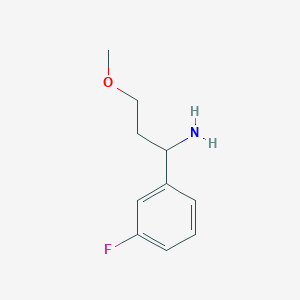
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
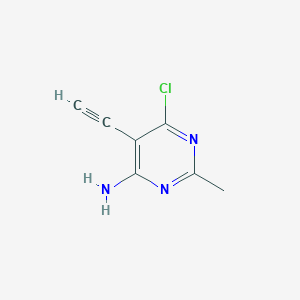
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
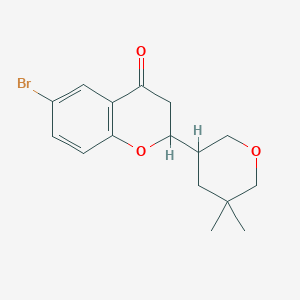
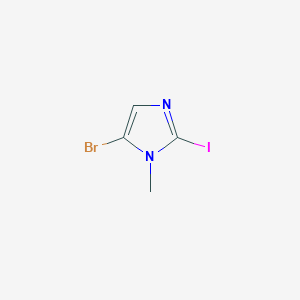
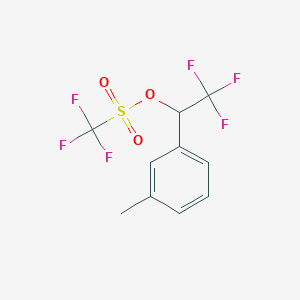
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
